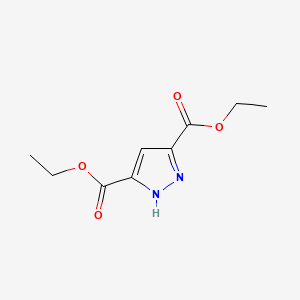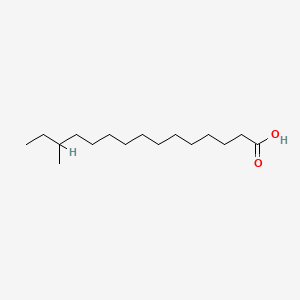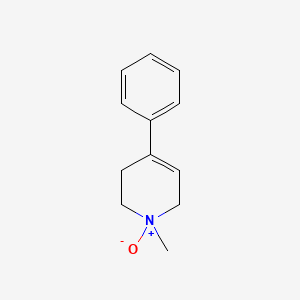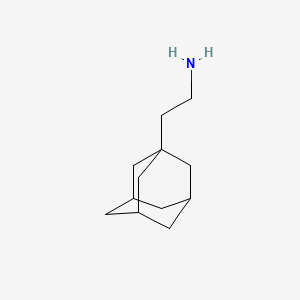
1-C-Ethylaminoadamantane
Übersicht
Beschreibung
1-C-Ethylaminoadamantane, also known by its chemical formula C12H21N , is a compound with the systematic name 2-(1-adamantyl)ethanamine . It falls within the class of adamantane derivatives and has been studied for its potential pharmacological properties .
Synthesis Analysis
The synthesis of 1-C-Ethylaminoadamantane involves the introduction of an ethylamine group onto the adamantane scaffold. While specific synthetic routes may vary, the general approach includes the reaction of an appropriate precursor (such as 1-adamantyl bromide) with ethylamine under suitable conditions. Further purification steps yield the desired compound .
Molecular Structure Analysis
1-C-Ethylaminoadamantane has a tricyclo[3.3.1.13,7]decane backbone, which corresponds to the adamantane cage structure. The ethylamine substituent is attached to one of the adamantane’s carbon atoms. The molecular formula is C12H21N , and the molecular weight is approximately 179.30 g/mol . The 2D and 3D structures can be visualized using computational tools .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Unsaturated Adamantane Derivatives
This compound is used in the synthesis of unsaturated adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Creation of Monomers
2-(1-adamantyl)ethanamine is used in the creation of monomers . These monomers can be used in the production of polymers, which have a wide range of applications in various industries .
Production of Thermally Stable and High-Energy Fuels and Oils
This compound is used in the production of thermally stable and high-energy fuels and oils . This is due to the high reactivity of the adamantane derivatives .
Development of Bioactive Compounds
2-(1-adamantyl)ethanamine is used in the development of bioactive compounds . These compounds have potential applications in the pharmaceutical industry .
Production of Pharmaceuticals
This compound is used in the production of pharmaceuticals . The high reactivity of adamantane derivatives makes them suitable for the synthesis of various pharmaceutical compounds .
Creation of Higher Diamond-Like Bulky Polymers (Diamondoids)
2-(1-adamantyl)ethanamine is used in the creation of higher diamond-like bulky polymers, also known as diamondoids . These materials have potential applications in various scientific and practical purposes .
Anionic Copolymerization
2-(1-adamantyl)ethanamine is used in the anionic copolymerization of 2-(1-adamantyl)-1,3-butadiene and isoprene . This process is distinctive in the presence of 1,4-diene structures in the starting monomers .
Preparation of α-Amino Acids
This compound is used in the preparation of α-amino acids . A new rimantadine [1-(1-adamantyl)ethanamine]-derived chiral ligand has been discovered, and it’s used for the preparation of α-amino acids using the second-order asymmetric transformation approach .
Safety and Hazards
As with any chemical compound, safety precautions should be observed. While specific hazards related to 1-C-Ethylaminoadamantane are not well-documented, standard laboratory practices should apply. Researchers handling this compound should follow established protocols for handling amines and potentially toxic substances. Adequate ventilation, personal protective equipment, and proper waste disposal are essential .
Wirkmechanismus
Target of Action
Adamantyl-based compounds have been used in the treatment of type 2 diabetes, neurological conditions, and for their antiviral abilities .
Mode of Action
It is known that adamantyl-based compounds can exhibit a wide range of biological activities, which suggests a complex interaction with multiple targets .
Biochemical Pathways
Adamantyl-based compounds have been shown to have a broad range of pharmaceutical uses, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the diverse pharmaceutical uses of adamantyl-based compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
2-(1-adamantyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJMEUDNDRSJAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181075 | |
| Record name | 1-C-ethylaminoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-C-Ethylaminoadamantane | |
CAS RN |
26482-53-1 | |
| Record name | 1-C-Ethylaminoadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026482531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-C-ethylaminoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Q & A
Q1: What is the primary focus of the research papers provided?
A1: The research papers primarily focus on the synthesis and characterization of adamantane derivatives. For example, one paper explores the synthesis of N,N′-disubstituted ureas containing polycyclic fragments, including adamantane []. Another investigates the copper-catalyzed N-heteroarylation of adamantane-containing amines for synthesizing novel compounds [].
Q2: How do the papers relate to understanding the effects of adamantane derivatives on biological systems?
A2: One study investigates the effects of two isomeric 1-aminoadamantanes on membrane anisotropy and the excitability of alpha and gamma-motoneurons []. This research provides insights into the potential neurological effects of adamantane derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


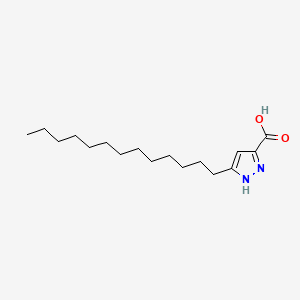
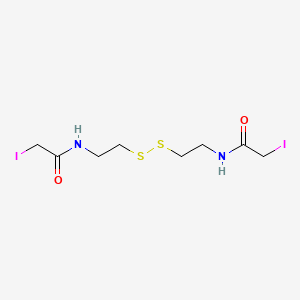
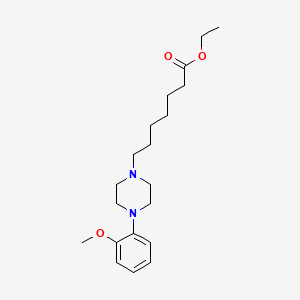
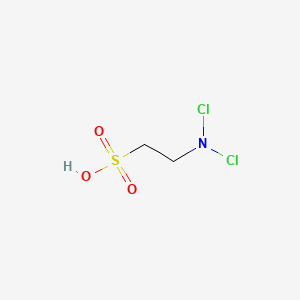
![4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide](/img/structure/B1212435.png)

![1-[4-(3-Methoxyphenyl)-4-phenylbut-3-enyl]piperidine-3-carboxylic acid](/img/structure/B1212437.png)
